

Application Note: Automated Solid-Phase Synthesis of Peptides Containing Fmoc-Trp(Mts)-OH

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Compound of Interest		
Compound Name:	Fmoc-Trp(Mts)-OH	
Cat. No.:	B15382282	Get Quote

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Introduction

Tryptophan is a critical amino acid in many biologically active peptides. Its indole side chain, however, is susceptible to modification during the harsh acidic conditions of solid-phase peptide synthesis (SPPS), particularly during the final cleavage from the resin. To mitigate these side reactions, the indole nitrogen is often protected. The mesitylene-2-sulfonyl (Mts) group is a robust protecting group for the tryptophan indole. This application note provides a detailed protocol for the incorporation of **Fmoc-Trp(Mts)-OH** into peptides using an automated synthesizer and subsequent cleavage and deprotection. The use of the Mts protecting group can minimize side reactions such as alkylation and oxidation of the tryptophan residue.[1]

Materials and Reagents

For this protocol, standard reagents and materials for automated Fmoc-SPPS are required. The quality of all reagents is critical for the successful synthesis of high-purity peptides.

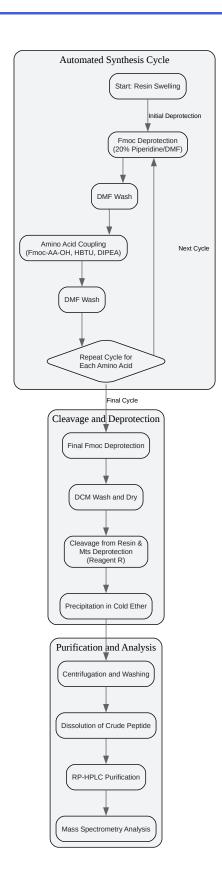


Reagent/Material	Grade	Recommended Supplier
Fmoc-Trp(Mts)-OH	Peptide Synthesis Grade	Major Peptide/Amino Acid Suppliers
Rink Amide Resin	100-200 mesh, 0.4-0.8 mmol/g	Standard SPPS Resin Suppliers
Other Fmoc-Amino Acids	Peptide Synthesis Grade	Standard SPPS Amino Acid Suppliers
N,N-Dimethylformamide (DMF)	Peptide Synthesis Grade	Chemical Supplier
Piperidine	Peptide Synthesis Grade	Chemical Supplier
Dichloromethane (DCM)	ACS Grade	Chemical Supplier
Diisopropylethylamine (DIPEA)	Peptide Synthesis Grade	Chemical Supplier
HBTU	Peptide Synthesis Grade	Major Coupling Reagent Suppliers
Trifluoroacetic Acid (TFA)	Reagent Grade, >99%	Chemical Supplier
Thioanisole	Reagent Grade	Chemical Supplier
1,2-Ethanedithiol (EDT)	Reagent Grade	Chemical Supplier
Anisole	Reagent Grade	Chemical Supplier
Diethyl Ether	ACS Grade	Chemical Supplier

Automated Peptide Synthesis Workflow

The following diagram illustrates the general workflow for the automated solid-phase synthesis of a peptide containing **Fmoc-Trp(Mts)-OH**.





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Automated SPPS Workflow for Peptides with Trp(Mts)



Experimental Protocols Protocol 1: Automated Peptide Synthesis

This protocol is designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer.

- 1. Resin Preparation:
- Place 125-250 mg of Rink Amide resin (depending on the loading capacity to achieve 0.1 mmol) in the reaction vessel.
- Swell the resin in DMF for at least 30 minutes.
- 2. Automated Synthesis Cycles:
- Fmoc Deprotection:
 - Treat the resin with 20% (v/v) piperidine in DMF.
 - Reaction time: 2 x 7 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
 - Prepare a solution of the Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.),
 and DIPEA (1.0 mmol, 10 eq.) in DMF. For Fmoc-Trp(Mts)-OH, use the same equivalents.
 - Pre-activate for 2-5 minutes.
 - Add the activated amino acid solution to the reaction vessel.
 - Couple for 30-45 minutes. For sterically hindered amino acids, the coupling time can be extended to 60 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).



 Repeat: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

3. Final Deprotection:

- After the final coupling step, perform a final Fmoc deprotection cycle as described above.
- Wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

Protocol 2: Cleavage and Deprotection

The Mts group is a sulfonyl-based protecting group, and its removal requires a strong acidic cocktail with appropriate scavengers. Reagent R is recommended for the cleavage and deprotection of peptides containing sulfonyl-protected residues.[2]

Reagent R Composition:

Component	Volume/Weight Percentage
TFA	90%
Thioanisole	5%
1,2-Ethanedithiol (EDT)	3%
Anisole	2%

Procedure:

- Transfer the dried peptide-resin to a reaction vessel.
- Add freshly prepared Reagent R (10 mL per gram of resin) to the resin.
- Stir or gently agitate the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small volume of fresh TFA and combine the filtrates.



- Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

- 1. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)
 using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Collect the fractions containing the desired peptide.
- 2. Analysis:
- Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., MALDITOF or ESI-MS).[3][4][5]
- Analyze the purity by analytical RP-HPLC.

Data Presentation

The following table summarizes the key parameters for the automated synthesis protocol.

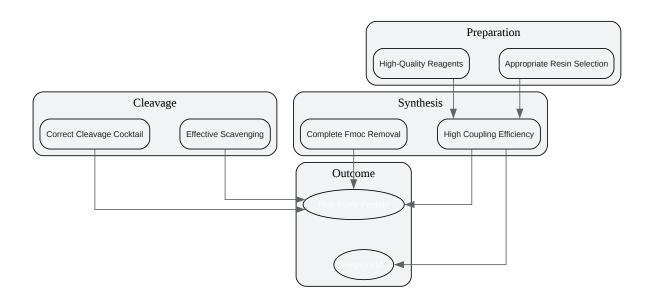


Parameter	Value
Synthesis Scale	0.1 mmol
Resin	Rink Amide (0.4-0.8 mmol/g)
Fmoc-Amino Acid Excess	5 equivalents
Coupling Reagent (HBTU) Excess	4.8 equivalents
Base (DIPEA) Excess	10 equivalents
Standard Coupling Time	30-45 minutes
Fmoc Deprotection	20% Piperidine in DMF (2 x 7 min)
Cleavage Reagent	Reagent R
Cleavage Time	2-4 hours
Expected Crude Purity	>70% (sequence dependent)
Expected Final Purity (post-HPLC)	>95%

Logical Relationships in the Synthesis Process

The successful synthesis of the target peptide is dependent on the careful execution of a series of interconnected steps. The following diagram illustrates these logical dependencies.





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Key Dependencies for Successful Peptide Synthesis

Discussion

The use of **Fmoc-Trp(Mts)-OH** in automated peptide synthesis offers a reliable method for incorporating tryptophan while minimizing side-chain modifications. The Mts group provides robust protection during the repetitive cycles of Fmoc deprotection and coupling. The key to a successful synthesis lies in ensuring high coupling efficiency at each step and using a well-formulated cleavage cocktail to effectively remove the Mts group and other side-chain protecting groups while preventing modification of the sensitive tryptophan indole.[1] The recommended Reagent R is effective for cleaving sulfonyl-based protecting groups.[2] Post-synthesis purification by RP-HPLC is essential to isolate the target peptide from any deletion sequences or byproducts formed during the synthesis and cleavage steps. The final purity and identity should always be confirmed by mass spectrometry and analytical HPLC.



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